molecular formula C6H2BrF3O2S B13303662 5-Bromo-2,4-difluorobenzene-1-sulfonyl fluoride

5-Bromo-2,4-difluorobenzene-1-sulfonyl fluoride

Cat. No.: B13303662
M. Wt: 275.05 g/mol
InChI Key: UVALWBNSQBKHEN-UHFFFAOYSA-N
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Description

5-Bromo-2,4-difluorobenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C6H2BrF2O2S. It is a derivative of benzene, substituted with bromine, fluorine, and a sulfonyl fluoride group. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,4-difluorobenzene-1-sulfonyl fluoride typically involves the sulfonylation of 5-Bromo-2,4-difluorobenzene. The reaction is carried out under controlled conditions to ensure the selective introduction of the sulfonyl fluoride group. Common reagents used in this process include sulfuryl fluoride and a suitable catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction is typically carried out in a controlled environment to prevent contamination and ensure safety .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,4-difluorobenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .

Scientific Research Applications

5-Bromo-2,4-difluorobenzene-1-sulfonyl fluoride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2,4-difluorobenzene-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, where the compound acts as an intermediate or a reagent .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2,4-difluorobenzene-1-sulfonyl chloride
  • 4-Bromo-2,5-difluorobenzene-1-sulfonyl chloride
  • 2-Bromo-4-fluorobenzenesulfonyl chloride

Uniqueness

5-Bromo-2,4-difluorobenzene-1-sulfonyl fluoride is unique due to the presence of both bromine and fluorine atoms, along with the sulfonyl fluoride group. This combination of substituents imparts distinct reactivity and properties to the compound, making it valuable in various chemical synthesis processes .

Properties

Molecular Formula

C6H2BrF3O2S

Molecular Weight

275.05 g/mol

IUPAC Name

5-bromo-2,4-difluorobenzenesulfonyl fluoride

InChI

InChI=1S/C6H2BrF3O2S/c7-3-1-6(13(10,11)12)5(9)2-4(3)8/h1-2H

InChI Key

UVALWBNSQBKHEN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)Br)S(=O)(=O)F)F

Origin of Product

United States

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